molecular formula C5H3F2IN2 B2563538 3,5-Difluoro-4-iodopyridin-2-amine CAS No. 1325215-07-3

3,5-Difluoro-4-iodopyridin-2-amine

Numéro de catalogue: B2563538
Numéro CAS: 1325215-07-3
Poids moléculaire: 255.994
Clé InChI: XSDZAJUTINHKCO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-iodopyridin-2-amine typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 3,5-difluoropyridine with iodine and an amine source under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and purification systems to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 3,5-Difluoro-4-iodopyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include azido or cyano derivatives.

    Oxidation Reactions: Products include various oxidized forms of the compound.

    Coupling Reactions: Products include biaryl compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Intermediates
3,5-Difluoro-4-iodopyridin-2-amine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for effective modifications that enhance biological activity. For instance, the incorporation of fluorine atoms is known to improve metabolic stability and bioavailability of drug candidates.

Case Study: Cancer Therapy
Research indicates that compounds similar to this compound have been explored for their potential in cancer therapy. They are often used to create radiolabeled compounds suitable for imaging and therapeutic applications. A study highlighted the compound's ability to interact with biological targets, enhancing its viability as a lead compound in drug development aimed at cancer treatment .

Target Interactions
The halogen substituents on this compound significantly influence its binding affinity towards various biological targets. This characteristic makes it valuable in the design of inhibitors for specific enzymes and receptors involved in disease pathways. The compound's interactions have been studied extensively to understand its pharmacological profile, particularly in relation to its efficacy against cancer cell lines .

In Vitro Studies
In vitro evaluations have demonstrated that derivatives of this compound exhibit significant antitumor activity. For example, one study reported that related pyridine derivatives showed promising results against human tumor cells, indicating potential applications in anticancer drug development .

Synthesis and Chemical Properties

Synthesis Techniques
The synthesis of this compound can be achieved through various methods, including halogenation reactions and nucleophilic substitutions. These synthetic routes are optimized to yield high purity products suitable for further chemical modifications .

Synthesis Method Description
HalogenationInvolves introducing fluorine and iodine into the pyridine ring to enhance reactivity and stability.
Nucleophilic SubstitutionUtilizes nucleophiles to replace hydrogen atoms with functional groups that enhance biological activity.

Structure-Activity Relationship (SAR) Studies

SAR studies are critical in understanding how structural variations affect the biological activity of this compound and its derivatives. By modifying different positions on the pyridine ring, researchers can identify which substitutions yield optimal potency against specific biological targets.

Substituent Position Effect on Activity
2-positionEnhances binding affinity for target receptors
4-positionModulates pharmacokinetic properties
5-positionInfluences metabolic stability

Mécanisme D'action

The mechanism of action of 3,5-Difluoro-4-iodopyridin-2-amine involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms enhances its reactivity and binding affinity to various biological targets. The compound can modulate biochemical pathways by interacting with enzymes, receptors, or nucleic acids, leading to desired therapeutic effects .

Comparaison Avec Des Composés Similaires

  • 3,5-Difluoro-4-chloropyridin-2-amine
  • 3,5-Difluoro-4-bromopyridin-2-amine
  • 3,5-Difluoro-4-methylpyridin-2-amine

Comparison: 3,5-Difluoro-4-iodopyridin-2-amine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its chloro, bromo, and methyl analogs. The iodine atom enhances its suitability for coupling reactions and its potential as a radiolabeling agent .

Activité Biologique

3,5-Difluoro-4-iodopyridin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and biological activities. This article explores the biological activity of this compound, its potential applications in drug discovery, and relevant case studies that highlight its significance.

The compound has the following chemical properties:

  • Chemical Formula : C5_5H3_3F2_2I N
  • Molecular Weight : Approximately 238.00 g/mol
  • Structure : The presence of two fluorine atoms and one iodine atom on the pyridine ring significantly influences its electronic properties, enhancing its reactivity and interaction with biological targets.

The biological activity of this compound is primarily driven by its ability to interact with various enzymes and receptors. The halogen substituents (fluorine and iodine) enhance its binding affinity and selectivity towards specific biological targets, making it a promising candidate for drug development. These interactions may lead to inhibition or activation of certain biochemical pathways, particularly in cancer therapy .

Applications in Cancer Therapy

Research indicates that this compound has potential applications in cancer treatment. It has been explored for its ability to form radiolabeled compounds suitable for imaging and therapeutic purposes. Specifically, it has been investigated for its role in inhibiting GCN2 (General Control Nonderepressible Kinase 2), which is implicated in tumor growth regulation .

Case Studies

Several studies have highlighted the efficacy of this compound in various therapeutic contexts:

  • Inhibition of GCN2 Activity :
    • A study demonstrated that compounds derived from this compound showed significant inhibition of GCN2 activity, which is crucial for tumor cell proliferation under nutrient-limiting conditions. The reduction in GCN2 expression was correlated with inhibited tumor growth in mouse models .
  • Pharmacological Profiles :
    • Investigations into the metabolic pathways of this compound revealed interactions with specific enzymes that could modulate its pharmacological profile. This includes potential effects on drug metabolism and clearance rates in vivo.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

Compound NameSimilarity IndexUnique Features
3-Fluoro-4-bromopyridin-2-amine0.85Contains bromine instead of iodine
3-Fluoro-4-chloropyridin-2-amine0.80Contains chlorine; less electron-withdrawing effect
3-Fluoro-5-nitropyridin-2-amines0.75Contains a nitro group which alters reactivity

The unique combination of fluorine and iodine atoms in this compound results in distinct electronic properties that enhance its reactivity compared to other halogenated pyridines.

Propriétés

IUPAC Name

3,5-difluoro-4-iodopyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F2IN2/c6-2-1-10-5(9)3(7)4(2)8/h1H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDZAJUTINHKCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)N)F)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F2IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

n-Butyllithium (41 ml, 1.6 M solution in hexanes, 66 mmol) was added drop wise to a solution of 2-amino-3,5-difluoropyridine (3.4 g, 26 mmol) in THF (100 ml) at −78° C. The mixture was allowed to stir at that temperature for 1.5 hr, then a solution of iodine (20 g, 78 mmol) in THF (30 ml) was added. The mixture was stirred at −78° C. for 15 min, then it was allowed to warm to rt. Saturated aqueous sodium thiosulfate was added, and the mixture was extracted with ethyl acetate. The combined organic layers were dried over sodium sulfate, filtered, and concentrated. The residue was purified by silica gel chromatography (0-25% ethyl acetate in hexanes eluant) to provide the title compound. MS m/z: 297.9 (M+MeCN+1).
Quantity
41 mL
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.